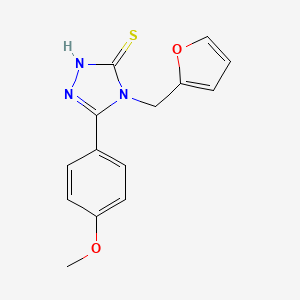
(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone” is a chemical compound with the molecular formula C18H16Cl2N6OS and a molecular weight of 435.33. It is used for research purposes. The compound is related to 1-(2,3-Dichlorophenyl)piperazine (DP), a precursor in the synthesis of potent drugs such as aripiperazole (AP), which is used as an antipsychotic drug for the treatment of schizophrenia .
Synthesis Analysis
The synthesis of related compounds involves several structural variations. For instance, the synthesis of 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones involves hydrazide via acid chloride, Schiff base formation, and cyclization of Schiff base followed by condensation with N-(2,3-dichlorophenyl)piperazine .Molecular Structure Analysis
The molecular structure of related compounds such as 1-(2,3-Dichlorophenyl)piperazine (DP) has been studied. The DP cation and picrate (PA) anion are interconnected via several N—H⋯O and C—H⋯O hydrogen bonds. The DP cation and PA anion are further connected through C—Cl⋯π and N—O⋯π interactions .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For instance, modifications of the 2-pyridylphenyl moiety and hydroxyl, acetyl, and cyclopropyl substitutions on the butylamide linking chain systematically coupled with 2-fluorenylamide or 2-pyridylphenylamide and 2-methoxy- or 2,3-dichloro-substituted phenylpiperazines have been examined to measure the impact on binding affinity, D2/D3 selectivity, lipophilicity, and function .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For instance, at 100 K, the crystal system of a related compound is triclinic, with a space group P21/n. The asymmetric unit contains one (DP) cation and one picrate (PA) anion .Aplicaciones Científicas De Investigación
Pharmaceutical Analytical Impurity
This compound is used as a Pharmaceutical Analytical Impurity . Analytical impurities are substances that are not the active pharmaceutical ingredient (API) but are formed during the synthesis of the API.
Antiviral Activity
Indole derivatives, which share a similar structure with the compound , have been found to possess antiviral activity . They have been reported as antiviral agents against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been reported to have anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of conditions involving inflammation .
Anticancer Activity
The compound has shown potential in cancer research. It has been observed to produce a loss of cell viability of MCF-10A cells, which are a type of breast cancer cell . This suggests that the compound could potentially be used in cancer treatment .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antimicrobial Activity
Indole derivatives have been reported to have antimicrobial activity . This suggests that the compound could potentially be used in the treatment of microbial infections .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests that the compound could potentially be used in the treatment of diabetes .
Antimalarial Activity
Indole derivatives have been reported to have antimalarial activity . This suggests that the compound could potentially be used in the treatment of malaria .
Mecanismo De Acción
Target of Action
The primary targets of this compound appear to be the D2, D3, and D4 dopamine receptors . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and movement among other functions.
Mode of Action
The compound interacts with its targets by binding to the D2, D3, and D4 receptors. The binding affinities range from Ki=1.4 to 1460 nM . The most potent analogue in this series demonstrated a D3/D2 selectivity of 64 and a D3/D4 selectivity of 1300 . This suggests that the compound has a higher affinity for the D3 receptor compared to the D2 and D4 receptors.
Safety and Hazards
Direcciones Futuras
The future directions in the study of related compounds involve the design of novel classes of ligands with high-affinity and selective binding to D3 receptors. This will provide new leads toward the development of highly selective and potent molecular probes that will prove useful in the elucidation of the role D3 receptors play in the psychomotor stimulant and reinforcing properties of cocaine .
Propiedades
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N6OS/c19-12-3-1-4-14(15(12)20)25-7-9-26(10-8-25)16(27)13-11-28-18(23-13)24-17-21-5-2-6-22-17/h1-6,11H,7-10H2,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIWTFFYPOLJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


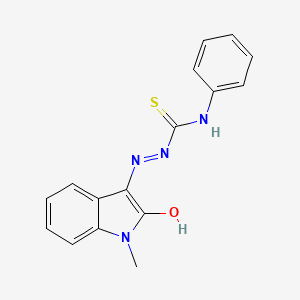

![N~6~-(4-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986730.png)
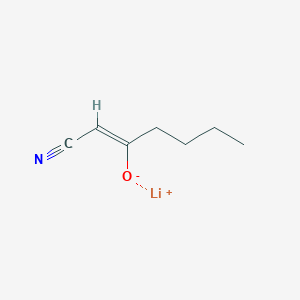
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2986732.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2986734.png)
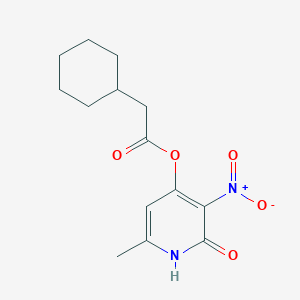
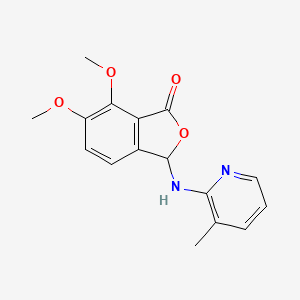
![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986738.png)
![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-YL]ethanamine dihydrochloride](/img/no-structure.png)
![N-(4-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2986741.png)
